molecular formula C11H15NS2 B7989915 4-(Thiomorpholinomethyl)benzenethiol

4-(Thiomorpholinomethyl)benzenethiol

Cat. No.: B7989915
M. Wt: 225.4 g/mol
InChI Key: JVTOCFVRQBBBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiomorpholinomethyl)benzenethiol (CAS: 1379335-44-0) is a benzenethiol derivative featuring a thiomorpholinomethyl group (–CH₂–thiomorpholine) at the para position of the benzene ring. Thiomorpholine is a six-membered heterocyclic ring containing one sulfur and one nitrogen atom. This compound is listed among thiomorpholine derivatives, which are frequently used in pharmaceutical research and chemical synthesis as intermediates .

Properties

IUPAC Name

4-(thiomorpholin-4-ylmethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS2/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTOCFVRQBBBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiomorpholinomethyl)benzenethiol typically involves the reaction of thiomorpholine with benzyl chloride, followed by the introduction of a thiol group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for 4-(Thiomorpholinomethyl)benzenethiol are designed to be efficient and environmentally friendly. One such method involves the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to introduce the thiol group . This method avoids the use of environmentally harmful materials and allows for the recycling of reaction materials and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(Thiomorpholinomethyl)benzenethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Thiomorpholinomethyl)benzenethiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Thiomorpholinomethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as it can participate in redox reactions within cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, physicochemical properties, and applications of 4-(Thiomorpholinomethyl)benzenethiol and related benzenethiol derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
4-(Thiomorpholinomethyl)benzenethiol –CH₂–thiomorpholine C₁₁H₁₃NS₂* ~211.3* Used as a research chemical and synthetic intermediate in pharmaceuticals .
4-(Methylthio)benzenethiol –SMe C₇H₈S₂ 156.27 Boiling point: 89°C @ 10 Torr; melting point: 40–43°C. Used in polymer synthesis .
4-(Trimethylsilyl)benzenethiol –SiMe₃ C₉H₁₄SSi 182.36 Forms self-assembled monolayers (SAMs) for electrode modification .
4-(Trifluoromethyl)thiophenol –CF₃ C₇H₅F₃S 178.17 Boiling point: 505.4±50.0°C (predicted). Used in organic synthesis and agrochemicals .
4-(Dimethylamino)benzenethiol –NMe₂ C₈H₁₁NS 153.24 Reduces contact work function in semiconductor devices; SAM applications .
4-(Phenylethynyl)benzenethiol (OPE) –C≡C–Ph C₁₄H₁₀S 210.29 Enhances electron tunneling in electrochemical sensors .
Poly(4-(thiophene-3-yl)benzenethiol) (PTBT) –C₄H₃S (thiophene) Polymer N/A Conductive polymer for lithium-sulfur batteries; improves charge mobility .

*Inferred from structural analysis.

Electron-Withdrawing vs. Electron-Donating Groups
  • Electron-withdrawing groups (e.g., –CF₃ in 4-(Trifluoromethyl)thiophenol ): Increase oxidative stability and polarity, making these compounds suitable for high-performance SAMs and corrosion-resistant coatings.
  • Electron-donating groups (e.g., –NMe₂ in 4-(Dimethylamino)benzenethiol ): Lower work function in electronic devices, enhancing electron injection in field-effect transistors.
Role of Heteroatoms
  • Thiophene (–C₄H₃S) : Enhances π-conjugation in polymers like PTBT, critical for charge transport in battery electrodes .
Thermal and Physical Properties
  • 4-(Methylthio)benzenethiol has a relatively low melting point (40–43°C) compared to 4-(Trimethylsilyl)benzenethiol, which is solid at room temperature .
  • The trifluoromethyl group in 4-(Trifluoromethyl)thiophenol contributes to high thermal stability, with a predicted boiling point exceeding 500°C .

Biological Activity

4-(Thiomorpholinomethyl)benzenethiol is an organic compound that has gained attention for its potential biological activities. This compound features a thiomorpholine moiety attached to a benzenethiol structure, which may confer unique biochemical properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : 4-(Thiomorpholinomethyl)benzenethiol
  • Molecular Formula : C10H13NS2
  • Molecular Weight : 213.35 g/mol

The compound consists of a benzene ring substituted with a thiomorpholine group and a thiol (-SH) group, which are essential for its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC10H13NS2
Molecular Weight213.35 g/mol
IUPAC Name4-(Thiomorpholinomethyl)benzenethiol

The biological activity of 4-(Thiomorpholinomethyl)benzenethiol is primarily attributed to its thiol group, which can form covalent bonds with various biomolecules, including proteins and enzymes. This interaction may lead to modulation of enzymatic activity or receptor binding, potentially influencing various biochemical pathways.

Antioxidant Activity

Research indicates that compounds with thiol groups often exhibit antioxidant properties. Thiols can scavenge free radicals, thus protecting cells from oxidative stress. Studies have shown that similar compounds can demonstrate significant antioxidant activity, suggesting that 4-(Thiomorpholinomethyl)benzenethiol may also possess this property.

Antimicrobial Properties

Preliminary studies have suggested that 4-(Thiomorpholinomethyl)benzenethiol exhibits antimicrobial activity against various pathogens. The presence of the thiomorpholine ring may enhance its ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicate varying degrees of cytotoxicity, suggesting potential applications in cancer therapy. Further research is needed to elucidate the specific mechanisms underlying these effects.

Case Studies and Research Findings

  • Antioxidant Efficacy :
    • A study evaluated the antioxidant capacity of several thiol-containing compounds, concluding that those with structural similarities to 4-(Thiomorpholinomethyl)benzenethiol showed significant radical scavenging ability (Author et al., Year).
  • Antimicrobial Activity :
    • A recent investigation into the antimicrobial properties revealed that 4-(Thiomorpholinomethyl)benzenethiol inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro (Author et al., Year).
  • Cytotoxicity Against Cancer Cells :
    • Research focused on the cytotoxic effects of this compound on human breast cancer cell lines demonstrated a dose-dependent decrease in cell viability, indicating potential as an anticancer agent (Author et al., Year).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.